molecular formula C8H14N2O B099048 Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one CAS No. 15932-74-8

Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one

Cat. No. B099048
CAS RN: 15932-74-8
M. Wt: 154.21 g/mol
InChI Key: CSBUPKXPDSKABE-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one (HHPP) is an organic compound belonging to the class of pyridopyrazinones. It is a colorless to pale yellow crystalline solid with a molecular formula of C6H10N2O. HHPP is an important intermediate in the synthesis of a variety of drugs and other compounds. It is also used in the synthesis of biologically active compounds, such as anti-inflammatory agents, anticonvulsants, and antiviral agents.

Scientific Research Applications

Hypotensive Agents

Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one has been synthesized as a hypotensive agent with expected calcium-channel blocking activity . Some novel pyrido[3,2-c]azepines showed hypotensive activity in vivo on normotensive anaesthetized male adult albino rats .

Calcium-Channel Blocking Activity

The compound has been studied for its calcium-channel blocking activity . This activity is particularly important in the treatment of cardiovascular diseases such as hypertension and angina.

Negative Inotropic and Chronotropic Activities

Compounds similar to Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one exhibited the highest hypotensive activity and negative inotropic as well as chronotropic activities . These activities are related to the decrease in the force of heart muscle contraction and the slowing of the heart rate respectively.

Synthesis of Hexahydroquinolines

The compound has been used in the synthesis of novel hexahydroquinolines . These are a class of organic compounds with potential therapeutic applications.

Ring Enlargement Reactions

Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one has been obtained via ring enlargement of the corresponding hexahydroquinolines under Schmedt conditions . This demonstrates its utility in synthetic chemistry.

Structural Similarities to Nefidipine

The compound bears some structural similarities to nefidipine , a drug used to treat high blood pressure and angina. This suggests potential applications in the development of new pharmaceuticals.

properties

IUPAC Name

1,2,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-6-10-4-2-1-3-7(10)5-9-8/h7H,1-6H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBUPKXPDSKABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(=O)NCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300236
Record name Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one

CAS RN

15932-74-8
Record name 15932-74-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135472
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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